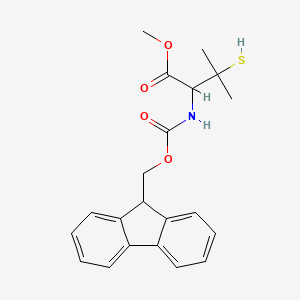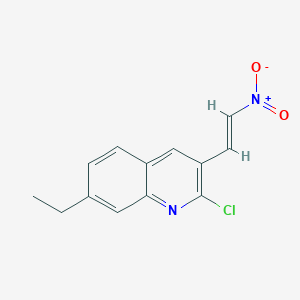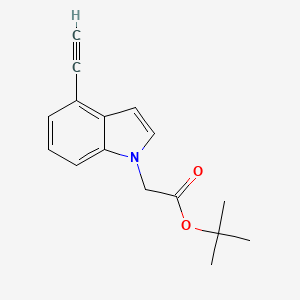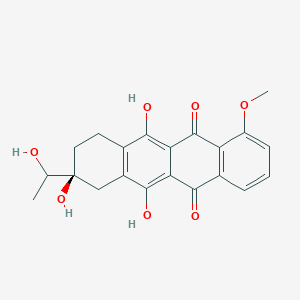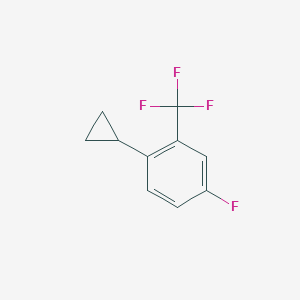
5-(3-Azetidinyl)-2-(benzyloxy)pyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662337 is a chemical compound with unique properties that have garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662337 involves several steps, starting from readily available starting materials. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature.
Industrial Production Methods
Industrial production of MFCD32662337 may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The methods used are designed to be cost-effective and scalable, often involving optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
MFCD32662337 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662337 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of MFCD32662337 depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD32662337 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD32662337 involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD32662337 include those with related chemical structures and properties. These compounds can include analogs and derivatives that share similar functional groups and reactivity.
Uniqueness
MFCD32662337 is unique due to its specific chemical structure and properties, which confer distinct reactivity and potential applications. Its uniqueness is highlighted by its ability to undergo specific chemical reactions and its potential for use in diverse scientific research fields.
Conclusion
MFCD32662337 is a versatile compound with significant potential in various scientific research applications. Its unique properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more applications and benefits of this intriguing compound.
Properties
Molecular Formula |
C15H17ClN2O |
|---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-phenylmethoxypyridine;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-4-12(5-3-1)11-18-15-7-6-13(10-17-15)14-8-16-9-14;/h1-7,10,14,16H,8-9,11H2;1H |
InChI Key |
DLSNYAGVGMXTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=C2)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



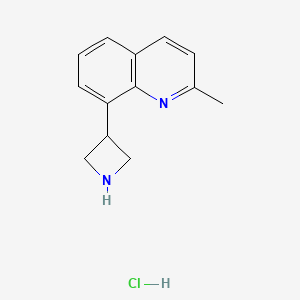
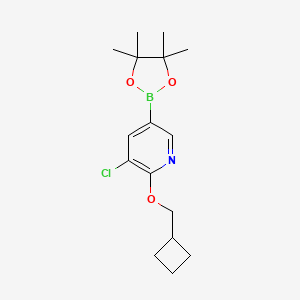

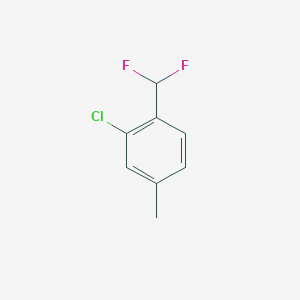
![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)
